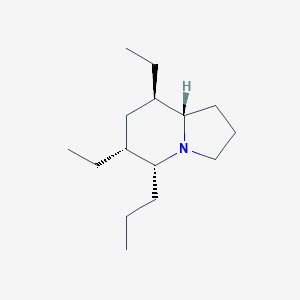
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a trisubstituted indolizidine alkaloid first isolated from the dendrobatid frog Dendrobates pumilio in Panama . This compound has garnered significant interest due to its unique structure and potential pharmaceutical applications, particularly in the treatment of neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves several sophisticated steps. One notable method is the Rhodium-catalyzed hydroformylation double cyclization, which constructs the indolizidine skeleton . This process involves treating N-allyl 5-methyl-4-hexenamide with Rhodium acetylacetonate carbonyl, BIPHEPHOS, and para-toluenesulfonic acid under an atmosphere of carbon monoxide and hydrogen in acetic acid at 60°C . Subsequent treatment with boron trifluoride etherate in dichloromethane completes the formation of the indolizidine structure .
Industrial Production Methods
advancements in synthetic biology and high-throughput screening technologies may pave the way for more efficient industrial-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine undergoes various chemical reactions, including:
Oxidation: Conversion of the isopropenyl portion to an acetyl group using oxidative cleavage.
Reduction: Reductive alkylation to achieve the desired stereochemistry.
Substitution: Anti-selective alpha-alkylation of the 5-oxoindolizidine.
Common Reagents and Conditions
Oxidation: Utilizes reagents like boron trifluoride etherate and dichloromethane.
Reduction: Involves the use of Rhodium acetylacetonate carbonyl and BIPHEPHOS.
Substitution: Employs para-toluenesulfonic acid and acetic acid.
Major Products Formed
The major products formed from these reactions include various stereoisomers of the indolizidine structure, such as 6-epi-223A .
Aplicaciones Científicas De Investigación
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:
Mecanismo De Acción
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine exerts its effects primarily by blocking nicotinic acetylcholine receptors . This action disrupts the normal transmission of nerve impulses, which can be beneficial in treating certain neurological disorders . The molecular targets and pathways involved include the nicotinic acetylcholine receptor subunits and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Other Indolizidines: Compounds with similar indolizidine skeletons but different substituents and stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and potent activity against nicotinic acetylcholine receptors . Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .
Propiedades
Fórmula molecular |
C15H29N |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C15H29N/c1-4-8-14-12(5-2)11-13(6-3)15-9-7-10-16(14)15/h12-15H,4-11H2,1-3H3/t12-,13-,14-,15+/m1/s1 |
Clave InChI |
KLAVYZANGNRVOB-TUVASFSCSA-N |
SMILES isomérico |
CCC[C@@H]1[C@@H](C[C@H]([C@H]2N1CCC2)CC)CC |
SMILES canónico |
CCCC1C(CC(C2N1CCC2)CC)CC |
Sinónimos |
6,8-diethyl-5-propylindolizidine alkaloid 223A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















